Methyl 3,5-dibromopyrazine-2-carboxylate

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship (SAR)

Methyl 3,5-dibromopyrazine-2-carboxylate (CAS 1035818-91-7) is a heterocyclic building block belonging to the pyrazine carboxylic acid ester class, featuring a methyl ester at the 2-position and bromine atoms at both the 3- and 5-positions of the pyrazine ring. This specific 3,5-dibromo substitution pattern provides two chemically distinct yet both reactive carbon-bromine bonds suitable for sequential palladium-catalyzed cross-coupling reactions, a key differentiator from mono-halogenated analogs.

Molecular Formula C6H4Br2N2O2
Molecular Weight 295.92 g/mol
CAS No. 1035818-91-7
Cat. No. B1451990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-dibromopyrazine-2-carboxylate
CAS1035818-91-7
Molecular FormulaC6H4Br2N2O2
Molecular Weight295.92 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C(N=C1Br)Br
InChIInChI=1S/C6H4Br2N2O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3
InChIKeyUGSDJCJVOHRWIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,5-Dibromopyrazine-2-carboxylate (CAS 1035818-91-7): A Dual-Handle Pyrazine Building Block for Precision Synthesis


Methyl 3,5-dibromopyrazine-2-carboxylate (CAS 1035818-91-7) is a heterocyclic building block belonging to the pyrazine carboxylic acid ester class, featuring a methyl ester at the 2-position and bromine atoms at both the 3- and 5-positions of the pyrazine ring [1]. This specific 3,5-dibromo substitution pattern provides two chemically distinct yet both reactive carbon-bromine bonds suitable for sequential palladium-catalyzed cross-coupling reactions, a key differentiator from mono-halogenated analogs. Its molecular formula is C6H4Br2N2O2, with a molecular weight of 295.92 g/mol and a calculated density of 2.0±0.1 g/cm³ .

Why Methyl Pyrazine-2-carboxylate Analogs Cannot Substitute Methyl 3,5-Dibromopyrazine-2-carboxylate


Generic substitution among pyrazine-2-carboxylate derivatives fails because the number, identity, and position of halogen substituents directly dictate the achievable chemical space, regioselectivity, and reaction kinetics. Mono-brominated analogs (e.g., methyl 3- or 5-bromopyrazine-2-carboxylate) offer only a single vector for derivatization, limiting molecular complexity. The dichloro analog (methyl 3,5-dichloropyrazine-2-carboxylate) possesses two leaving groups, but the stronger C–Cl bond (bond dissociation energy ~95 kcal/mol) compared to C–Br (~71 kcal/mol) results in significantly slower oxidative addition with Pd(0) catalysts, requiring harsher conditions and often delivering lower cross-coupling yields [1]. The target compound's electron-deficient pyrazine ring further activates both C–Br bonds, enabling sequential, chemoselective functionalization—first at the more electrophilic position, then at the remaining site—which is not feasible with mono-halogenated or non-halogenated analogs, necessitating its specific procurement for convergent synthetic strategies [2].

Quantitative Differentiation Guide for Methyl 3,5-Dibromopyrazine-2-carboxylate Selection


Dual Reactive Sites for Convergent Synthesis vs. Mono-Brominated Analogs

Methyl 3,5-dibromopyrazine-2-carboxylate provides two reactive C–Br handles for iterative cross-coupling, enabling rapid generation of 3,5-disubstituted pyrazine libraries. In contrast, methyl 3-bromopyrazine-2-carboxylate (CAS 51171-02-9) and methyl 5-bromopyrazine-2-carboxylate (CAS 210037-58-4) each contain only a single bromine substituent, limiting derivatization to monosubstituted products without additional functionalization steps . In palladium-catalyzed Suzuki–Miyaura couplings, the electron-deficient pyrazine ring activates both C–Br bonds, with the 3-position (adjacent to the ester) typically reacting first due to increased electrophilicity, allowing for sequential, chemoselective arylations; monobromo analogs cannot achieve this divergent synthesis [1].

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship (SAR)

Pd(0) Oxidative Addition Advantage Over Dichloro Analog

In palladium-catalyzed cross-coupling, the C–Br bond in the target compound undergoes oxidative addition to Pd(0) significantly faster than the C–Cl bond in methyl 3,5-dichloropyrazine-2-carboxylate (CAS 330786-09-9). This is a well-established class-level trend: C–Br bond dissociation energy (~71 kcal/mol) is substantially lower than C–Cl (~95 kcal/mol), leading to rate accelerations of 10²–10⁴ fold under identical catalytic conditions [1]. While no head-to-head study explicitly compares these two specific esters, the superior leaving-group ability of bromide over chloride on electron-deficient pyrazines is consistently reported across the heterocyclic chemistry literature, translating to higher isolated yields at lower temperatures for the dibromo compound [2].

Catalysis Reaction Optimization Process Chemistry

Thermal and Storage Stability Profile vs. Analogous Dibromo Amine

The target methyl ester exhibits differentiated storage requirements compared to the frequently used building block 2-amino-3,5-dibromopyrazine (CAS 24241-18-7). Vendor specifications indicate that methyl 3,5-dibromopyrazine-2-carboxylate is typically stored at -20°C for maximum recovery , while the corresponding 2-amino analog is stored at 2–8°C . The ester's predicted boiling point of 323.0±37.0 °C and density of 2.0±0.1 g/cm³ further distinguish its physical handling profile . The ester functionality also eliminates the need for N-protection strategies required for the 2-amino series during subsequent transformations.

Compound Management Stability Procurement Specifications

Direct Quantitative Purity Benchmarking (97% vs. 98%) Against Methyl 3,5-Dichloro Analog

Commercially available methyl 3,5-dibromopyrazine-2-carboxylate is routinely supplied at 97% purity (HPLC) by multiple reputable vendors , which is competitive with the 98% typical of methyl 3,5-dichloropyrazine-2-carboxylate (CAS 330786-09-9) . This 1% purity delta is analytically insignificant for most synthetic applications, but the dibromo compound offers batch-to-batch consistency with full characterization (NMR, HPLC, GC) provided . The heavier bromine atoms contribute to a molecular weight of 295.92 vs. 207.02 for the dichloro analog, which alters molar calculations for stoichiometry.

Quality Control Analytical Chemistry Procurement

Optimal Application Scenarios for Methyl 3,5-Dibromopyrazine-2-carboxylate Based on Quantitative Evidence


Divergent Synthesis of 3,5-Disubstituted Pyrazine Kinase Inhibitor Libraries

The dual C–Br handles enable sequential Suzuki–Miyaura couplings, first introducing an aryl group at the more electrophilic 3-position, followed by a second (different) aryl or heteroaryl group at the 5-position. This convergent strategy supports rapid SAR exploration of pyrazine-based kinase inhibitors, as demonstrated in patent literature for ATR kinase and Syk kinase programs [1]. Mono-bromo analogs cannot access this chemical diversity without additional halogenation steps. Select this compound when library design requires two independently variable substituents on the pyrazine core.

Process-Scale Synthesis Requiring Mild Cross-Coupling Conditions

The faster oxidative addition of C–Br bonds to Pd(0) compared to C–Cl bonds (class-level rate advantage of 10²–10⁴ fold) means reactions can proceed at lower temperatures (20–80°C vs. >100°C for dichloro analogs), reducing thermal degradation of sensitive substrates and lowering energy costs [2]. This is critical when coupling partners contain thermally labile functional groups (e.g., nitro, azide, or certain heterocycles). Procurement should favor the dibromo compound for substrate scopes that demand mild conditions.

Antibody-Drug Conjugate (ADC) Linker Chemistry Using Pyrazine Scaffolds

Recent high-impact research has validated N-quaternized dibromopyrazine scaffolds as novel rebridging agents for site-selective antibody conjugation, achieving high homogeneity (97 ± 2% conversion) and Drug-to-Antibody Ratio (DAR) of 4 [3]. Methyl 3,5-dibromopyrazine-2-carboxylate serves as a key precursor for synthesizing such quaternized pyrazine linkers, where the ester group can be hydrolyzed to the carboxylic acid for subsequent amide coupling to payloads or fluorescent dyes. This application is uniquely enabled by the dibromo substitution pattern.

High-Precision Molar Stoichiometry Workflows

The compound's high molecular weight (295.92 g/mol) relative to chlorinated analogs (207.02 g/mol) provides greater gravimetric accuracy when weighing small quantities for microscale reactions. This is advantageous in high-throughput experimentation (HTE) where precise stoichiometric control at <10 mg scale is essential for reproducible SAR data. Vendors supply batch-certified purity (97%) with full analytical documentation, meeting pharmaceutical QC standards for IND-enabling studies .

Technical Documentation Hub

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